Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-
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Overview
Description
(4-Propionamidophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a propionamide group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propionamidophenyl)boronic acid typically involves the reaction of 4-bromoaniline with propionyl chloride to form 4-propionamidoaniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield (4-Propionamidophenyl)boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (4-Propionamidophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of appropriate catalysts.
Major Products:
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Amides: From nucleophilic substitution reactions.
Scientific Research Applications
(4-Propionamidophenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Propionamidophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group interacts with serine residues in the active site, forming a stable complex that prevents substrate binding .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the propionamide group and has different reactivity and applications.
(3-Propionamidophenyl)boronic Acid: Similar structure but with the propionamide group at the meta position, leading to different chemical properties and reactivity.
(4-Formylphenyl)boronic Acid: Contains a formyl group instead of a propionamide group, resulting in different reactivity and applications.
Uniqueness: (4-Propionamidophenyl)boronic acid is unique due to the presence of both the boronic acid and propionamide functional groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
190058-85-6 |
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Molecular Formula |
C9H12BNO3 |
Molecular Weight |
193.01 g/mol |
IUPAC Name |
[4-(propanoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) |
InChI Key |
GFMJBBAAKDKKCC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)CC)(O)O |
Origin of Product |
United States |
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